B1578918 N-alpha-Trityl-L-leucine diethylamine

N-alpha-Trityl-L-leucine diethylamine

Cat. No.: B1578918
M. Wt: 446.6
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-Trityl-L-leucine diethylamine (CAS 3226-94-6) is a chemical compound supplied as a diethylammonium salt with the molecular formula C29H38N2O2 and a molecular weight of 446.62 g/mol . This form is typically utilized in scientific research, particularly in organic and peptide synthesis, where the trityl (Trt) group serves as a protective group for the amine functionality of the leucine amino acid . The diethylamine component forms a salt with the carboxylic acid group of the leucine, which can enhance the compound's solubility and handling properties in various organic solvents. The trityl group is valued for its substantial steric bulk, which can provide high selectivity during coupling reactions and its stability under basic conditions. It is readily removable under mild acidic conditions, making it a versatile protecting group in complex multi-step syntheses . The compound features a defined stereocenter, preserving the L-configuration of the native leucine amino acid, which is critical for producing biologically relevant peptides . Researchers employ this derivative in the solid-phase and solution-phase synthesis of peptides to prevent undesired side reactions. Safety Note: The diethylamine component is a corrosive substance and a severe irritant to the skin, eyes, and respiratory tract . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Weight

446.6

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Role in Protecting Groups:

  • Functionality : N-alpha-Trityl-L-leucine diethylamine acts as a C-terminal protecting group for amino acids during peptide synthesis. This allows for selective reactions at other functional groups without interference from the amine or carboxylic acid groups.
  • Efficiency : The use of this compound enhances the yield and purity of synthesized peptides by preventing side reactions that can occur with unprotected amino acids .

Case Study:

  • A study demonstrated that peptides synthesized using this compound exhibited higher purity levels compared to those synthesized with alternative protecting groups. This was attributed to the stability of the trityl group under acidic conditions commonly used in peptide coupling reactions .

Drug Development

Therapeutic Applications:

  • This compound has been explored for its potential in developing therapeutics targeting lysosomal storage disorders, such as Niemann-Pick disease type C (NPC). Research indicates that derivatives of L-leucine can ameliorate symptoms associated with NPC by enhancing cellular metabolism and lysosomal function .

Clinical Trials:

  • Ongoing clinical trials are investigating the efficacy of N-acetyl-L-leucine (a related compound) in treating neurological disorders, showcasing the therapeutic potential of leucine derivatives in clinical settings .

Biochemical Research

Biochemical Assays:

  • The compound is utilized in biochemical assays to study enzyme kinetics and substrate specificity. For instance, it has been employed to profile substrates for proteases, aiding in the design of inhibitors for viral proteins such as those from SARS-CoV-2 .

Mechanistic Studies:

  • Research involving this compound has contributed to understanding the mechanisms of action for various drugs, particularly in how they interact with biological membranes and transport systems within cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The compound shares similarities with:

  • Diethylamine derivatives : E.g., LSD-25 (lysergic acid diethylamide), synthesized by reacting lysergic acid with diethylamine, which highlights diethylamine’s role in forming bioactive molecules .
  • Protected amino acids: E.g., N-trityl-glycine derivatives, which use trityl groups for amine protection but lack the diethylamine modification .
  • Secondary amines : E.g., dimethylamine and pyrrolidine, which differ in alkyl substitution and steric effects .
2.3 Analytical and Chromatographic Behavior
  • Diethylamine in HPLC: Adding 0.1–0.5% diethylamine improves separation efficiency for neutral drugs (e.g., felodipine) but degrades performance for acidic drugs like ibuprofen . Excessive diethylamine (>0.5%) reduces column lifespan .
  • Diethylamine detection : Validated via GC-MS with a linear range of 0.001–1 µg/L (R² = 0.999), critical for quantifying trace amounts in environmental or pharmaceutical samples .
  • N-alpha-Trityl-L-leucine diethylamine : Likely requires specialized LC-MS or NMR due to its bulkier structure, contrasting with simpler amines like propylamine .
2.4 Challenges in Molecular Prediction

Deep learning models struggle to predict SMILES notations for diethylamine-containing compounds. For example, only 1/3 diethylamine superatoms in a test set were correctly predicted, indicating structural complexity . This contrasts with simpler amines like methylamine, which are more algorithmically tractable .

Key Research Findings

  • Diethylamine’s role in LSD-25 synthesis underscores its utility in creating psychoactive compounds, whereas this compound is geared toward synthetic peptide chemistry .
  • Steric effects of diethylamine limit its use in reductive amination compared to methylamine , but enhance solubility in hydrophobic environments .
  • Analytical methods for diethylamine (e.g., GC-MS) are highly refined, but bulkier analogues may require method adaptation .

Preparation Methods

General Strategy

The synthesis of N-alpha-Trityl-L-leucine diethylamine generally follows these key steps:

  • Protection of the alpha-amino group of L-leucine with the trityl group using trityl chloride.
  • Formation of the diethylamine salt to improve solubility and handling.
  • Purification by extraction and chromatographic techniques.

Stepwise Preparation Procedure

Step Reagents and Conditions Description Outcome
1. Protection of L-leucine L-leucine, trityl chloride, triethylamine, dichloromethane (DCM), ice bath L-leucine is dissolved in an organic solvent like DCM or DMF with triethylamine as base. Trityl chloride is added dropwise at low temperature (0–4 °C) to selectively protect the alpha-amino group by forming the N-alpha-trityl derivative. Formation of N-alpha-Trityl-L-leucine intermediate
2. Salt formation Diethylamine, solvent (e.g., ethyl acetate or DCM) The N-alpha-Trityl-L-leucine is reacted with diethylamine to form the diethylamine salt. This step enhances compound stability and solubility. This compound salt
3. Workup and purification Aqueous washes (sodium bicarbonate, acidification), drying agents (MgSO4), flash chromatography The reaction mixture is washed with saturated sodium bicarbonate to remove acids, acidified to pH 2 to precipitate the product, extracted with organic solvents, dried, and purified by flash chromatography using solvent systems such as dichloromethane/methanol/acetic acid mixtures. Pure this compound as a white solid or foam

Example Preparation Protocol (Adapted from Patent and Literature)

  • Dissolve L-leucine in dry dichloromethane with triethylamine under ice cooling.
  • Add trityl chloride solution dropwise over 1 hour with stirring.
  • Stir the mixture at low temperature overnight to complete the reaction.
  • Wash the organic layer with saturated sodium bicarbonate solution (3 × 30 ml).
  • Acidify the combined aqueous extracts to pH 2 with 2 M hydrochloric acid.
  • Extract the acidified aqueous phase with ethyl acetate (3 × 50 ml).
  • Dry the combined organic extracts over MgSO4, filter, and evaporate under reduced pressure.
  • Purify the residue by flash chromatography using a 95:4:1 dichloromethane/methanol/acetic acid eluent to yield the N-alpha-Trityl-L-leucine as a white foam.
  • React the purified N-alpha-Trityl-L-leucine with diethylamine under controlled conditions to form the diethylamine salt.
  • Final purification and drying yield this compound.

Analytical Data and Research Findings

Purity and Yield

  • Typical yields for the tritylation step range from 70% to quantitative depending on conditions.
  • Purification by flash chromatography ensures removal of unreacted starting materials and side products.
  • The diethylamine salt formation proceeds with high efficiency, facilitating isolation of the final compound.

Spectroscopic Characterization

  • ^1H NMR spectra show characteristic aromatic protons of the trityl group (multiplets around δ 7.1–7.5 ppm).
  • The leucine side chain and alpha-proton signals appear in the aliphatic region (δ 0.8–4.5 ppm).
  • Mass spectrometry confirms molecular weight around 446.6 Da for the diethylamine salt form.
  • Purity is further confirmed by chromatographic techniques such as HPLC.

Comparative Summary of Preparation Methods

Preparation Aspect Method 1: Tritylation of Amino Acid Methyl Ester Method 2: One-Pot Tritylation of Free Amino Acid Method 3: Direct Tritylation with Diethylamine Salt Formation
Starting Material Amino acid methyl ester hydrochloride Free amino acid Free amino acid
Reaction Medium DMF, DCM Dioxane/water or DMF DCM with triethylamine
Trityl Source Trityl chloride Trityl chloride Trityl chloride
Base Triethylamine Triethylamine or diisopropylethylamine Triethylamine
Salt Formation Post-tritylation hydrolysis and salt formation One-pot synthesis Separate diethylamine salt formation step
Yield Moderate to good (70–85%) Generally higher yields reported High yield with controlled temperature
Purification Filtration, extraction, chromatography Extraction and chromatography Extraction and flash chromatography

The one-pot method using trimethylsilyl esters is often preferred for better yields and simplicity, but the direct tritylation of free amino acids followed by salt formation is widely used for this compound due to operational convenience.

Notes on Reaction Conditions and Optimization

  • Temperature control (0 to 4 °C) during tritylation is critical to prevent side reactions and ensure selective protection.
  • Use of dry solvents and inert atmosphere (nitrogen) improves reaction reproducibility.
  • Excess triethylamine neutralizes HCl generated and drives the reaction forward.
  • The choice of solvent for extraction (ethyl acetate, dichloromethane) affects product recovery.
  • Flash chromatography solvent systems are optimized to separate the trityl-protected amino acid from impurities effectively.

Q & A

Basic: What are the recommended synthetic routes for N-alpha-Trityl-L-leucine diethylamine, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves protecting the α-amino group of L-leucine with a trityl (triphenylmethyl) group, followed by diethylamine coupling. A nucleophilic substitution or amidation reaction under anhydrous conditions is common. Key steps include:

  • Protection : Use trityl chloride in a basic medium (e.g., triethylamine) to block the α-amino group of L-leucine .
  • Coupling : React the protected leucine derivative with diethylamine via carbodiimide-mediated activation (e.g., EDC/NHS) to form the diethylamine adduct .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DCM/THF) and temperature (0–25°C) to minimize side reactions like trityl group cleavage .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with distinct signals for the trityl group (δ 7.2–7.5 ppm, aromatic protons) and diethylamine (δ 1.0–1.2 ppm, CH₃; δ 2.5–3.0 ppm, NH-CH₂) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ ~500–550 Da) .
  • X-ray Crystallography : For crystal structure determination, employ synchrotron powder XRD or cRED (continuous rotation electron diffraction) to resolve hydrogen-bonding interactions involving diethylamine .

Advanced: How does the steric bulk of the trityl group influence the compound’s stability and reactivity in peptide synthesis?

Methodological Answer:
The trityl group’s steric hindrance:

  • Enhances Stability : Protects the α-amino group from unintended deprotection during acidic/basic conditions. Validate via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .
  • Limits Reactivity : May slow coupling kinetics. Use kinetic profiling (e.g., in situ FTIR) to monitor reaction rates and adjust catalyst loading (e.g., DMAP) .

Advanced: What mechanistic insights explain diethylamine’s role in stabilizing the compound’s crystalline structure?

Methodological Answer:
Diethylamine acts as a hydrogen-bond donor/acceptor in crystal lattice formation. Key methods:

  • Hydrogen-Bond Analysis : Single-crystal XRD reveals N—H⋯O interactions between diethylamine and carbonyl groups, stabilizing the supramolecular architecture .
  • Thermal Analysis : TGA/DSC shows decomposition profiles correlating with diethylamine’s evaporation point (~55–60°C), confirming its structural role .

Advanced: How can researchers resolve contradictions in reported solubility profiles of this compound?

Methodological Answer:
Discrepancies arise from solvent polarity and diethylamine’s hygroscopicity. Standardize protocols:

  • Solvent Screening : Test solubility in DCM, THF, and DMSO using nephelometry or UV-Vis turbidity assays .
  • Moisture Control : Perform experiments under inert atmosphere (N₂/Ar) to prevent diethylamine’s water absorption, which alters solubility .

Advanced: What strategies ensure high purity in large-scale synthesis, and how are impurities profiled?

Methodological Answer:

  • Chromatographic Purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate the target compound from byproducts like de-tritylated leucine .
  • Impurity Identification : LC-MS/MS detects trace impurities (e.g., residual EDC adducts). Compare fragmentation patterns with synthetic standards .

Advanced: How can the compound’s bioactivity be evaluated in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., leucine-AMC) and monitor fluorescence quenching in real-time .
  • Molecular Docking : Simulate interactions between the trityl group and enzyme active sites (e.g., leucine aminopeptidase) using AutoDock Vina .

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